![molecular formula C12H29N3 B092887 N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine CAS No. 17232-87-0](/img/structure/B92887.png)

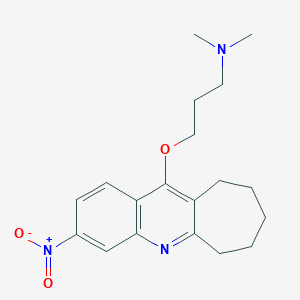

N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine, commonly referred to as DMAB, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAB is a polar compound that possesses both hydrophilic and hydrophobic properties, making it an ideal candidate for use in various chemical and biological applications.

Applications De Recherche Scientifique

Synthesis and Characteristics of Novel Electrochromic Materials

Research has revealed the synthesis and characteristics of novel electrochromic materials using dimethylamine-substituted triphenylamine (TPA) derivatives like N,N'-(1,4-phenylene)bis(N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N'',N''-dimethylbenzene-1,4-diamine) and its analogs. These materials demonstrate high coloration contrast and excellent electrochemical stability, making them promising for electrochromic device applications (Huang et al., 2021).

Optoelectronic Device Applications

Triphenylamine-based derivatives with dimethylamino substituents have been synthesized and characterized, showing high coloration efficiency and electrochemical stability. These materials are used in electrochromic devices, indicating their potential in optoelectronic applications (Wu et al., 2019).

Molecular Interactions in Atmospheric Chemistry

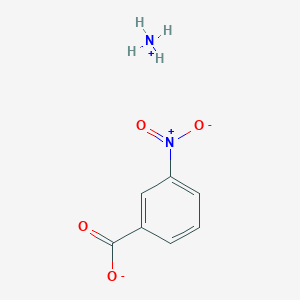

A study focused on the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, butane-1,4-diamine, and sulfuric acid, aiming to understand the formation of new particles in the atmosphere. The findings suggest that diamines with secondary amino groups could be key in stabilizing sulfuric acid complexes, contributing to atmospheric particle formation (Elm et al., 2016).

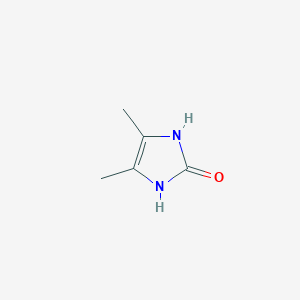

Development of Strong Bases and Superbases

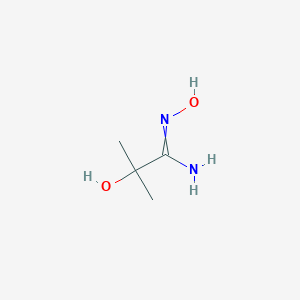

Research into N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine has revealed their high proton affinities and pronounced basicities. These findings are significant for the development of a dense ladder of strong bases and superbases, potentially advancing the chemistry of superacids and superbases (Gattin et al., 2005).

Application in Biodegradable Polymers

A novel class of polymers, comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages, demonstrates unique biodegradation properties through a cascade of intramolecular reactions. This development opens up possibilities for these polymers in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Propriétés

Numéro CAS |

17232-87-0 |

|---|---|

Formule moléculaire |

C12H29N3 |

Poids moléculaire |

215.38 g/mol |

Nom IUPAC |

N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine |

InChI |

InChI=1S/C12H29N3/c1-14(2)11-7-5-9-13-10-6-8-12-15(3)4/h13H,5-12H2,1-4H3 |

Clé InChI |

QUMHDXJIDPCZCB-UHFFFAOYSA-N |

SMILES |

CN(C)CCCCNCCCCN(C)C |

SMILES canonique |

CN(C)CCCCNCCCCN(C)C |

Autres numéros CAS |

17232-87-0 |

Synonymes |

N'-[4-(Dimethylamino)butyl]-N,N-dimethyl-1,4-butanediamine |

Origine du produit |

United States |

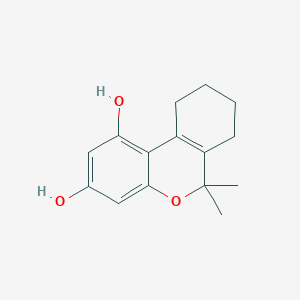

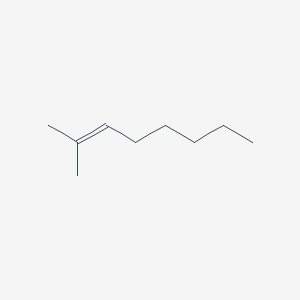

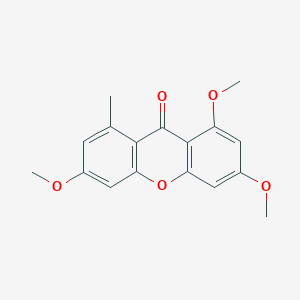

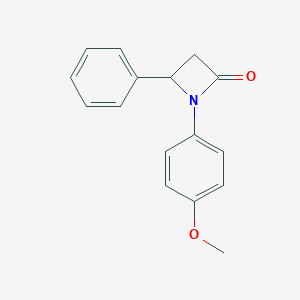

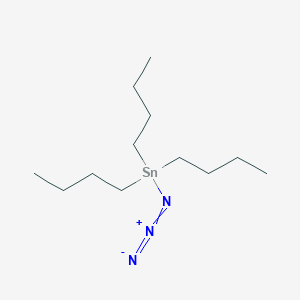

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.